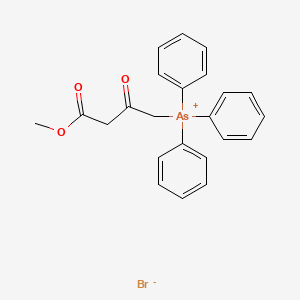
Arsonium, (4-methoxy-2,4-dioxobutyl)triphenyl-, bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Arsonium, (4-methoxy-2,4-dioxobutyl)triphenyl-, bromide is a chemical compound known for its unique structure and properties. It is a member of the arsonium family, which are organic compounds containing arsenic. This compound is characterized by the presence of a triphenyl group attached to an arsonium ion, along with a 4-methoxy-2,4-dioxobutyl side chain and a bromide counterion .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Arsonium, (4-methoxy-2,4-dioxobutyl)triphenyl-, bromide typically involves the reaction of triphenylarsine with a suitable alkylating agent. One common method is the reaction of triphenylarsine with 4-methoxy-2,4-dioxobutyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
Arsonium, (4-methoxy-2,4-dioxobutyl)triphenyl-, bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsonium oxides.
Reduction: It can be reduced to form arsonium hydrides.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium chloride or sodium iodide in polar solvents.
Major Products Formed
Oxidation: Arsonium oxides.
Reduction: Arsonium hydrides.
Substitution: Corresponding arsonium halides (chloride, iodide).
科学的研究の応用
Arsonium, (4-methoxy-2,4-dioxobutyl)triphenyl-, bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of Arsonium, (4-methoxy-2,4-dioxobutyl)triphenyl-, bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules. These interactions can lead to changes in the activity of enzymes or receptors, resulting in various biological effects .
類似化合物との比較
Similar Compounds
Triphenylphosphonium bromide: Similar structure but contains phosphorus instead of arsenic.
Triphenylstibonium bromide: Contains antimony instead of arsenic.
Triphenylbismuthonium bromide: Contains bismuth instead of arsenic.
Uniqueness
Arsonium, (4-methoxy-2,4-dioxobutyl)triphenyl-, bromide is unique due to the presence of the arsonium ion, which imparts distinct chemical and biological properties compared to its phosphorus, antimony, and bismuth analogs.
特性
CAS番号 |
212378-11-5 |
|---|---|
分子式 |
C23H22AsBrO3 |
分子量 |
501.2 g/mol |
IUPAC名 |
(4-methoxy-2,4-dioxobutyl)-triphenylarsanium;bromide |
InChI |
InChI=1S/C23H22AsO3.BrH/c1-27-23(26)17-22(25)18-24(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21;/h2-16H,17-18H2,1H3;1H/q+1;/p-1 |
InChIキー |
OSSKUIUWJAYLSE-UHFFFAOYSA-M |
正規SMILES |
COC(=O)CC(=O)C[As+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


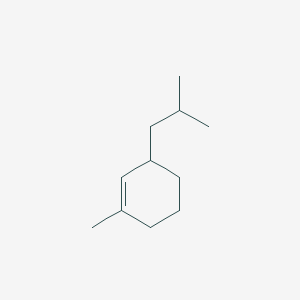
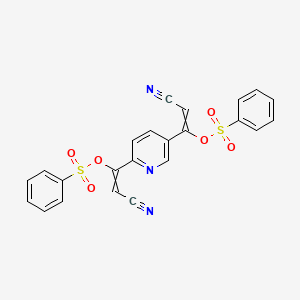
![2-Benzofurancarboxylic acid, 5-[(2-bromo-1-oxo-2-propenyl)amino]-](/img/structure/B14237589.png)
![2,4-Dimethylphenol;4-[1-(4-hydroxyphenyl)cyclohexyl]phenol](/img/structure/B14237592.png)
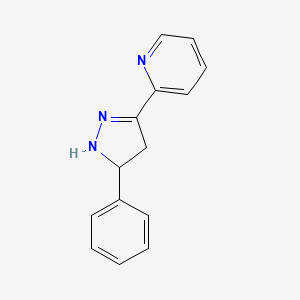
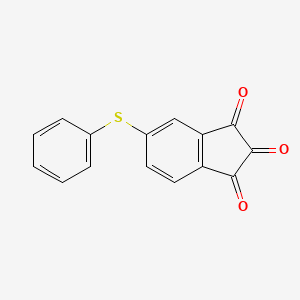
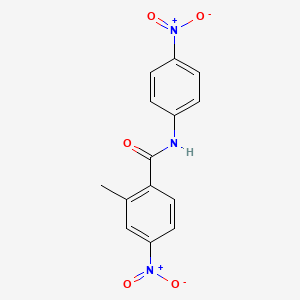
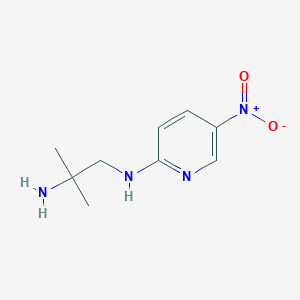
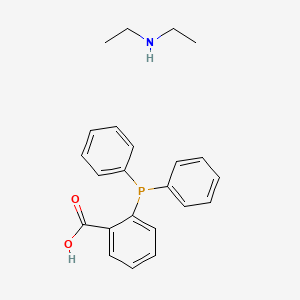
![9,9-Bis{4-[3-(benzyloxy)-4-nitrophenoxy]phenyl}-9H-fluorene](/img/structure/B14237612.png)
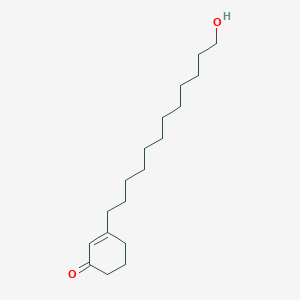
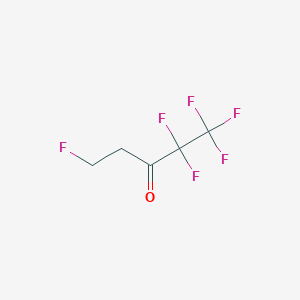
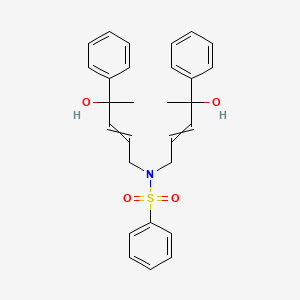
![N'-[2-(2,4-dichlorophenyl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine](/img/structure/B14237652.png)
